molecular formula C16H17N3O B14162758 2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol CAS No. 328559-10-0

2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol

Cat. No.: B14162758
CAS No.: 328559-10-0
M. Wt: 267.33 g/mol
InChI Key: HHEXZYNQTCMXOL-UHFFFAOYSA-N
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Description

2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol typically involves the condensation of o-phenylenediamine with various aldehydes or other reagents to form the benzimidazole ring . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step involves the derivatization of the benzimidazole ring to introduce the phenol group.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

328559-10-0

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-[[(1,2-dimethylbenzimidazol-5-yl)amino]methyl]phenol

InChI

InChI=1S/C16H17N3O/c1-11-18-14-9-13(7-8-15(14)19(11)2)17-10-12-5-3-4-6-16(12)20/h3-9,17,20H,10H2,1-2H3

InChI Key

HHEXZYNQTCMXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CC=C3O

Origin of Product

United States

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